Propoxycarbazone-2-hydroxypropoxy

Herbicide Metabolism Analytical Chemistry Environmental Fate

Procure Propoxycarbazone-2-hydroxypropoxy (CAS 496925-02-1) as the definitive reference standard for residue quantification under EU MRL and EPA tolerance frameworks (40 CFR 180.600). Substituting with the parent herbicide yields systematically biased LC-MS/MS results due to differing ionization and retention. This hydroxylated metabolite is essential for distinguishing target-site ALS mutations from enhanced Phase I metabolic detoxification (NTSR) in resistance monitoring. Ensure ISO 17025 compliance with metabolite-specific certified reference material.

Molecular Formula C15H18N4O8S
Molecular Weight 414.4 g/mol
CAS No. 496925-02-1
Cat. No. B1488448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxycarbazone-2-hydroxypropoxy
CAS496925-02-1
Molecular FormulaC15H18N4O8S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O
InChIInChI=1S/C15H18N4O8S/c1-9(20)8-27-14-16-19(15(23)18(14)2)13(22)17-28(24,25)11-7-5-4-6-10(11)12(21)26-3/h4-7,9,20H,8H2,1-3H3,(H,17,22)
InChIKeyDUXDBOLTMWLLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propoxycarbazone-2-hydroxypropoxy (CAS 496925-02-1) Supplier Guide | Metabolite Reference Standard for Residue Analysis


Propoxycarbazone-2-hydroxypropoxy (CAS 496925-02-1), also referred to as 2-hydroxy-propoxycarbazone, is the primary hydroxylated metabolite of the sulfonylaminocarbonyltriazolinone (SCT) herbicide propoxycarbazone-sodium . Unlike the parent herbicide, which functions as a post-emergence acetolactate synthase (ALS) inhibitor in wheat and other cereals [1], this metabolite is predominantly utilized as an analytical reference standard for environmental fate studies, food residue monitoring, and herbicide metabolism investigations . Its procurement is relevant for laboratories conducting regulatory compliance testing, resistance mechanism elucidation, and environmental persistence studies.

Propoxycarbazone-2-hydroxypropoxy Procurement: Why Metabolite Standards Cannot Be Substituted with Parent Compounds


Substituting Propoxycarbazone-2-hydroxypropoxy with the parent herbicide propoxycarbazone-sodium (CAS 181274-15-7) or other sulfonylurea ALS inhibitors is analytically invalid and scientifically unsound. This metabolite possesses distinct physicochemical properties, including a 2-hydroxypropoxy substituent that alters its molecular weight (414.39 g/mol vs. 420.37 g/mol for the sodium salt), chromatographic behavior, and mass spectrometric fragmentation pattern [1]. In residue analysis workflows governed by regulatory frameworks (e.g., EU MRL compliance, EPA tolerance enforcement), the use of non-metabolite reference standards yields inaccurate quantification, potentially leading to false-negative or false-positive compliance determinations . Furthermore, resistance monitoring studies that track ALS inhibitor metabolism require metabolite-specific standards to distinguish target-site resistance from enhanced metabolic detoxification pathways, a differentiation that parent compound analysis alone cannot resolve [2].

Propoxycarbazone-2-hydroxypropoxy Quantitative Differentiation: Head-to-Head Evidence vs. Propoxycarbazone-sodium and ALS Inhibitors


Structural and Functional Divergence: Metabolite vs. Parent Herbicide

Propoxycarbazone-2-hydroxypropoxy is not an herbicidally active ingredient but a hydroxylated metabolite generated from propoxycarbazone-sodium via plant, microbial, or animal biotransformation . The parent compound contains a propoxy group (-OCH2CH2CH3) at the triazolinone ring, whereas the metabolite features a 2-hydroxypropoxy group (-OCH2CH(OH)CH3) at the same position, introducing a polar hydroxyl moiety . This structural modification alters physicochemical properties and eliminates herbicidal activity, as confirmed by the compound's classification exclusively as a reference material for residue analysis rather than as an agrochemical active ingredient .

Herbicide Metabolism Analytical Chemistry Environmental Fate

Differential ALS Enzyme Sensitivity in Resistant Weed Biotypes

In vitro acetolactate synthase (ALS) enzyme assays reveal that propoxycarbazone (the active parent scaffold) exhibits distinct resistance factor profiles compared to other ALS inhibitor classes. In mayweed chamomile (Anthemis cotula) resistant biotypes, the I50 (concentration for 50% ALS inhibition) for propoxycarbazone was 3- to 18-fold greater than in susceptible biotypes, whereas resistance to thifensulfuron+tribenuron (sulfonylurea) was 26- to 289-fold greater and resistance to imazethapyr (imidazolinone) was 2- to 5-fold greater [1][2]. This class-specific differential resistance indicates that propoxycarbazone-based chemistries may retain partial efficacy in populations resistant to other ALS inhibitor families, providing a scientific rationale for inclusion in resistance management rotations.

Herbicide Resistance ALS Inhibition Weed Science

Adjuvant-Dependent Field Efficacy Variability vs. Pyroxsulam

Field trials evaluating Bromus sterilis control in winter wheat demonstrated that propoxycarbazone efficacy is highly adjuvant-dependent, with methylated seed oil (MSO) increasing herbicidal activity by 5-35% compared to application in water alone [1][2]. In contrast, pyroxsulam efficacy was increased by MSO addition by 10-30%, and nonionic surfactant increased pyroxsulam efficacy by 17% only in 2013 [1]. Urea ammonium nitrate as a carrier reduced efficacy of both herbicides by 5-30% relative to water [2]. Seed production of B. sterilis was lowest on plots treated with propoxycarbazone plus MSO (1300-4500 seeds/m²) compared to untreated plots (20,000-50,000 seeds/m²), demonstrating the critical role of adjuvant selection in achieving optimal field performance [2].

Field Efficacy Adjuvant Effects Bromus Control

Carryover Risk Profile: Propoxycarbazone-sodium vs. Sulfosulfuron in Rotation Crops

Field studies evaluating carryover effects on rotational crops revealed distinct profiles between propoxycarbazone-sodium and sulfosulfuron. Following propoxycarbazone-sodium application in winter wheat, winter oilseed rape, spring oilseed rape, and sugar beet should not be cultivated due to residual phytotoxicity [1]. In contrast, after sulfosulfuron application, only winter oilseed rape cultivation is contraindicated; spring oilseed rape and sugar beet can be safely grown [1][2]. Additionally, grain sorghum double-cropped after propoxycarbazone-sodium-treated wheat showed no injury regardless of application timing, whereas sulfosulfuron residues caused severe grain sorghum injury irrespective of application timing [3].

Crop Rotation Carryover Effects Soil Persistence

Propoxycarbazone-2-hydroxypropoxy Procurement Applications: Validated Use Cases from Quantitative Evidence


Regulatory Food and Environmental Residue Analysis

Propoxycarbazone-2-hydroxypropoxy serves as the definitive analytical reference standard for quantifying propoxycarbazone residues in food commodities (e.g., wheat grain, cereal products) and environmental matrices (soil, water) under EU MRL and EPA tolerance frameworks. As the primary hydroxylated metabolite, its accurate measurement is mandated for comprehensive residue definition and dietary risk assessment . Laboratories performing LC-MS/MS or HPLC-UV analysis require this certified reference material to validate method accuracy, establish calibration curves, and meet ISO 17025 accreditation requirements for pesticide residue testing . Substitution with parent propoxycarbazone-sodium yields systematically biased quantification due to differing ionization efficiency and retention time, compromising regulatory compliance determinations .

ALS Inhibitor Resistance Mechanism Elucidation

In herbicide resistance research, distinguishing target-site mutations (e.g., Pro197 substitutions conferring ALS insensitivity) from enhanced metabolic detoxification requires metabolite profiling. Propoxycarbazone-2-hydroxypropoxy is the key biomarker for non-target-site resistance (NTSR) via Phase I oxidation. Studies documenting propoxycarbazone-Na resistance in Bromus japonicus (167- to 667-fold resistance levels) and cross-resistance to sulfosulfuron, mesosulfuron-methyl, and pyroxsulam [1] necessitate metabolite standards to determine whether resistance correlates with accelerated conversion to this inactive metabolite. This application is essential for academic weed science laboratories and agrochemical industry R&D teams developing resistance management strategies.

Environmental Fate and Soil Persistence Modeling

The differential carryover risk of propoxycarbazone-sodium to rotational crops (winter/spring oilseed rape, sugar beet) documented in field studies [2] is mechanistically linked to the formation, mobility, and persistence of its metabolites, including Propoxycarbazone-2-hydroxypropoxy. Environmental fate studies assessing leaching potential to groundwater, soil half-life under varying pH and organic matter conditions, and plant uptake of residues rely on quantitative analysis of this metabolite. Given the parent compound's high water solubility and soil mobility , procurement of the metabolite reference standard is necessary for researchers conducting environmental risk assessments, groundwater monitoring programs, and regulatory dossiers submitted to authorities such as EFSA or US EPA.

Adjuvant and Formulation Optimization Research

Field efficacy studies demonstrating that methylated seed oil (MSO) adjuvant increases propoxycarbazone efficacy by 5-35% [3] provide a quantitative foundation for formulation development. Researchers optimizing tank-mix adjuvants, novel surfactant systems, or controlled-release formulations require the parent compound and metabolite standards to measure active ingredient uptake, translocation, and metabolic fate in target weeds vs. crop plants. The documented variability in adjuvant response underscores the importance of analytical verification using authentic metabolite reference materials to correlate field efficacy with plant internal concentrations of both parent and metabolite species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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